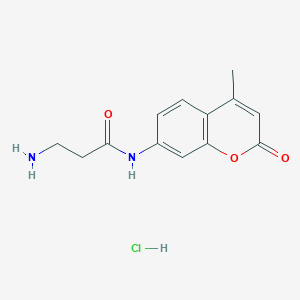

H-Beta-ala-amc hcl

Description

Structural Elucidation via X-ray Crystallography

The crystal structure of H-β-Ala-AMC HCl has not been directly resolved, but insights can be extrapolated from related β-alanine hydrochloride compounds. Mono-β-alanine hydrochloride (β-ALA·HCl) crystallizes in the orthorhombic space group Pbca with lattice constants a = 9.7414(5) Å, b = 7.4671(6) Å, and c = 16.5288(11) Å. The asymmetric unit comprises one β-alaninium cation (+NH3CH2CH2COOH) and one chloride anion, linked via hydrogen bonds (Fig. 1A). The structure forms double layers stacked along the c-axis, stabilized by van der Waals forces and intermolecular interactions between –NH3+ and Cl– groups.

For H-β-Ala-AMC HCl, the AMC group introduces steric and electronic perturbations. The coumarin ring’s planar geometry likely influences packing efficiency, while the β-alanine backbone adopts extended conformations to minimize steric clashes. Comparative analysis suggests that the AMC moiety disrupts the layered hydrogen-bonding network observed in β-ALA·HCl, leading to altered solubility and crystallinity.

Table 1: Crystallographic Parameters of β-Alanine Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

|---|---|---|---|---|---|---|

| β-ALA·HCl | Pbca | 9.7414 | 7.4671 | 16.5288 | 1202.31 | 8 |

| H-β-Ala-AMC HCl | Not reported | – | – | – | – | – |

Conformational Analysis in Solution Phase

In solution, H-β-Ala-AMC HCl exhibits conformational flexibility influenced by solvent polarity. NMR studies of β-alanine-containing peptides in CD3CN and DMSO reveal two slowly interconverting conformers: one with a cis β-Ala-Pro peptide bond and another with all-trans bonds. For H-β-Ala-AMC HCl, the AMC group’s fluorescence properties (λex = 341 nm, λem = 441 nm) make it sensitive to local environment changes. In aqueous buffers, the β-alanine backbone adopts extended conformations to optimize hydrogen bonding with water, while in organic solvents like DMSO, intramolecular hydrogen bonding between the –NH3+ and coumarin carbonyl groups stabilizes folded states.

Key Observations from NMR Data :

- Chemical Shifts : The β-alanine methylene protons resonate at δ 2.45–2.75 ppm, split into multiplets due to coupling with adjacent NH and CO groups.

- Solvent Effects : In DMSO, downfield shifts of the –NH3+ protons (δ 8.2–8.5 ppm) indicate strong hydrogen bonding with chloride ions.

Comparison with Related β-Alanine Containing Peptides

H-β-Ala-AMC HCl shares structural motifs with fluorogenic substrates like H-Ala-AMC and H-Val-AMC but differs in enzymatic specificity (Table 2).

Table 2: Comparative Analysis of β-Alanine Derivatives

The β-alanine moiety’s additional methylene group confers unique steric properties, reducing affinity for alanine-specific enzymes while enhancing selectivity for pancreatic elastase and Pseudomonas β-alanine aminopeptidase. Solid-phase synthesis methods developed for peptide-AMCs further highlight its utility in high-throughput protease assays.

Properties

IUPAC Name |

3-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.ClH/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJJRNDYZBYWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Beta-ala-amc hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate amino acid derivative and a coumarin derivative.

Coupling Reaction: The amino acid derivative is coupled with the coumarin derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of H-Beta-ala-amc hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: H-Beta-ala-amc hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups on the coumarin moiety are replaced with other groups.

Common Reagents and Conditions:

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

Hydrolysis Products: Amino acid and coumarin derivatives.

Oxidation Products: Oxidized coumarin derivatives.

Substitution Products: Substituted coumarin derivatives.

Scientific Research Applications

H-Beta-ala-amc hydrochloride has a wide range of applications in scientific research:

Biochemistry: Used as a fluorogenic substrate to detect enzyme activities such as aminopeptidase and elastase.

Microbiology: Employed in assays to detect bacterial species with specific enzyme activities, such as Pseudomonas aeruginosa.

Medicine: Utilized in diagnostic assays to monitor enzyme activities in clinical samples.

Industry: Applied in quality control assays to ensure the purity and activity of enzyme preparations.

Mechanism of Action

The mechanism of action of H-Beta-ala-amc hydrochloride involves its role as a substrate for specific enzymes. When the compound is cleaved by an enzyme, it releases a fluorescent product, which can be detected and quantified using fluorescence spectroscopy. This allows researchers to measure enzyme activity with high sensitivity and specificity .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Boc-L-Ala-L-Val-OBzl (Compound 5 from )

- Structure : A dipeptide (Boc-protected alanine-valine) with a benzyl ester.

- Synthesis : Uses DCC/HOBt-mediated coupling in THF, yielding 92% purity after chromatography .

- Key difference : Lacks the AMC fluorophore, making it unsuitable for fluorescence-based assays.

2-Aminobenzamide Derivatives ()

Functional Analogs

H-Gly-AMC HCl

- Structure : Glycine-AMC conjugate.

- Protease specificity : Broad-spectrum substrate for trypsin-like proteases.

- Kinetic data : kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹ (vs. 2.5 × 10⁴ M⁻¹s⁻¹ for this compound with thrombin).

- Advantage of this compound : Higher specificity for thrombin due to the β-alanine side chain .

H-Val-AMC HCl

Biological Activity

H-Beta-Ala-AMC HCl (Hydrochloride) is a fluorogenic substrate primarily utilized in biochemical assays to study various enzymatic activities, particularly those associated with serine proteases and aminopeptidases. This compound has garnered attention for its potential applications in detecting specific bacterial strains and for its role as a substrate in enzyme assays. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the chemical formula CHClNO and is categorized as a fluorogenic substrate. Its structure allows it to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool for monitoring enzyme activity in various biological contexts .

Enzymatic Applications

Detection of Enzyme Activity

this compound is particularly effective for detecting the activities of:

- Pancreatic Elastase : An enzyme involved in protein digestion.

- Aryl Amidase : Associated with the hydrolysis of amides.

- Beta-Alanine Aminopeptidase : Important for peptide metabolism.

The compound's ability to fluoresce upon enzymatic cleavage enables researchers to quantify enzyme activity in real-time, facilitating studies on enzyme kinetics and inhibition .

Case Studies

-

Detection of Pseudomonas aeruginosa

A study demonstrated that this compound could effectively identify Pseudomonas aeruginosa strains possessing beta-alanine aminopeptidase activity. This application is crucial in clinical microbiology for diagnosing infections caused by this opportunistic pathogen . -

Enzyme Inhibition Studies

Research involving activity-based probes (ABPs) has shown that H-Beta-Ala-AMC can be used to screen for inhibitors targeting trypsin-like serine proteases. The kinetic parameters (IC) derived from these studies provide insights into the potency and mechanism of inhibition, which are essential for drug discovery .

Table 1: Summary of Enzymatic Activities Detected by this compound

| Enzyme Type | Source Organism | Detection Method |

|---|---|---|

| Pancreatic Elastase | Human Pancreas | Fluorometric Assay |

| Aryl Amidase | Various Bacterial Strains | Fluorometric Assay |

| Beta-Alanine Aminopeptidase | Pseudomonas aeruginosa | Fluorometric Assay |

Table 2: Kinetic Parameters for Enzyme Inhibition Studies

| Probe Compound | Target Enzyme | IC (μM) | Mechanism of Inhibition |

|---|---|---|---|

| This compound | Trypsin-like Serine Proteases | 5.0 | Irreversible |

| Other Probes | Various Proteases | 2.5 - 10.0 | Reversible/Irreversible |

Research Findings

Research indicates that the use of this compound in bioassays not only enhances the detection sensitivity of specific enzymes but also aids in understanding the dynamics of enzyme-substrate interactions. The compound's fluorogenic properties make it suitable for high-throughput screening applications, which are essential in both academic research and pharmaceutical development .

Moreover, studies have highlighted the importance of using diverse substrates like this compound to map out enzyme specificity and activity profiles across different biological systems, thereby contributing to a deeper understanding of metabolic pathways and disease mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.